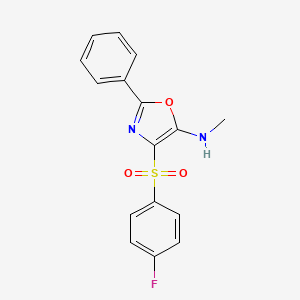

4-((4-fluorophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine

Description

4-((4-Fluorophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenylsulfonyl group, a methylamine moiety, and a phenyl ring.

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-methyl-2-phenyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c1-18-15-16(19-14(22-15)11-5-3-2-4-6-11)23(20,21)13-9-7-12(17)8-10-13/h2-10,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFZRHMXOVNZFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine typically involves multiple steps, including the formation of the oxazole ring and the introduction of the sulfonyl and fluorophenyl groups. One common method involves the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfonyl group: This step often involves the reaction of the oxazole intermediate with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

N-methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-fluorophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

4-((4-fluorophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or chemical resistance.

Biological Research: The compound can be used as a probe to study biological processes or as a starting material for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and fluorophenyl groups can enhance binding affinity and selectivity, while the oxazole ring can facilitate interactions with the active site of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-fluorophenylsulfonyl group in the target compound differs from chlorophenylsulfonyl (compound 4) and phenylsulfonyl (compound 7) . Fluorine’s electronegativity may enhance metabolic stability compared to chlorine.

- Planarity and Conformation : Compounds 4 and 5 exhibit near-planar conformations, except for one fluorophenyl group oriented perpendicularly, suggesting flexibility in molecular packing .

Table 2: Bioactivity Data of Analogs

Key Observations :

- Conformational Influence : Chalcone derivatives with fluorophenyl groups exhibit variable dihedral angles, which could inform the target compound’s conformational flexibility and interaction with biological targets .

Crystallographic and Computational Insights

- Crystallography : Compounds 4 and 5 were crystallized in DMF, forming triclinic structures with two independent molecules per asymmetric unit. This highlights the role of solvent choice in crystallization .

- Software Tools : The SHELX system (e.g., SHELXL) is widely used for refining small-molecule structures, underscoring its relevance for analyzing the target compound’s crystallography .

Biological Activity

4-((4-fluorophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound has the following IUPAC name: 4-(4-fluorophenyl)sulfonyl-N-methyl-2-phenyl-1,3-oxazol-5-amine. Its molecular structure includes an oxazole ring, a sulfonyl group, and a fluorophenyl moiety, which are critical for its biological interactions.

Synthesis Overview:

The synthesis typically involves multiple steps:

- Formation of the Oxazole Ring: Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Sulfonyl Group: Reaction with sulfonyl chloride derivatives in the presence of a base.

- N-Methylation: Methylation of the amine group using methyl iodide.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Antitumor Activity

Research indicates that this compound exhibits potent antitumor effects, particularly in human cancer cell lines. It has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. In vitro studies demonstrated that it significantly increased acetylated histone levels and induced apoptosis in cancer cells .

The mechanism of action involves:

- Target Interaction: The sulfonyl and fluorophenyl groups enhance binding affinity to specific enzymes or receptors.

- Inhibition of HDACs: By inhibiting these enzymes, the compound can alter gene expression related to cell cycle regulation and apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-fluorophenyl)benzenesulfonyl chloride | Lacks oxazole and methylamine | Limited biological data |

| N-methyl-2-phenyloxazole | Contains oxazole but lacks sulfonyl | Moderate biological activity |

This compound stands out due to its combination of functional groups that confer unique reactivity and enhanced biological properties compared to similar compounds.

Case Studies

- In Vitro Studies: A study demonstrated that treatment with this compound led to significant inhibition of cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent .

- In Vivo Efficacy: In animal models, administration of the compound resulted in reduced tumor growth rates, indicating effective antitumor activity and favorable pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.